
1-Methyl-1H-indole-3-carboxylic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylindole-3-carboxylic acid is an indole derivative . It can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . It has been used as a reactant for the preparation of various compounds with potential biological activities .
Synthesis Analysis
The synthesis of indole derivatives, including 1-Methyl-1H-indole-3-carboxylic acid butyl ester, has been a subject of research . One method involves the Fischer indole synthesis of hydrazine using HOAc/HCl under reflux . Other methods involve the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The molecular formula of 1-Methyl-1H-indole-3-carboxylic acid is C10H9NO2 . Its molecular weight is 175.18 . The SMILES string representation is Cn1cc (C (O)=O)c2ccccc12 .Chemical Reactions Analysis
Indole derivatives, including 1-Methyl-1H-indole-3-carboxylic acid, have been used as reactants for the preparation of various compounds with potential biological activities . These include bisindolyl pyrimidinones analogs of PKC inhibitor LY333531, (heteroaryl) (carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors, antitumor and antiproliferative agents, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .Physical And Chemical Properties Analysis
1-Methyl-1H-indole-3-carboxylic acid has a melting point of 197-200 °C (dec.) (lit.) . Its predicted boiling point is 389.0±15.0 °C and its predicted density is 1.24±0.1 g/cm3 . It is an off-white solid .Scientific Research Applications
Medicine: Anticancer and Antiviral Applications
1-Methyl-1H-indole-3-carboxylic acid butyl ester, as a derivative of indole, has been explored for its potential in medical applications, particularly in anticancer and antiviral therapies . Indole derivatives are known to possess a range of biological activities, including antitumor properties, which make them valuable in the development of new pharmacological agents . Their ability to inhibit viral replication also positions them as candidates for antiviral drug development .
Agriculture: Plant Growth and Protection
In the agricultural sector, indole derivatives play a crucial role in plant growth and protection. They are structurally similar to plant hormones like indole-3-acetic acid, which is vital for plant development . Additionally, some indole compounds have shown herbicidal activity, offering a chemical method to control weeds and enhance crop yield .
Material Science: Polymer Synthesis
The indole ring is a component in the synthesis of various polymers and materials with specific functional properties. Its incorporation into polymers can impart rigidity and electronic properties beneficial for materials used in electronics and other industrial applications .
Environmental Science: Antifouling Agents
Indole derivatives have been identified as potential antifouling agents, which are substances that prevent the accumulation of aquatic organisms on surfaces submerged in water. This application is particularly relevant in marine environments to protect ships and underwater structures from biofouling .
Biochemistry: Enzyme Inhibition
In biochemistry, indole derivatives, including 1-Methyl-1H-indole-3-carboxylic acid butyl ester, are used to study enzyme inhibition. They serve as reactants in the preparation of compounds that can inhibit specific enzymes, such as kinases, which are involved in cell signaling and cancer progression .
Pharmacology: Receptor Ligand Development
The structural diversity of indole derivatives allows them to bind to various receptors in the body, making them useful in the development of receptor ligands. These ligands can modulate receptor activity, leading to therapeutic effects for conditions like inflammation and pain .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
butyl 1-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKLGCPWVKVXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-3-carboxylic acid butyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

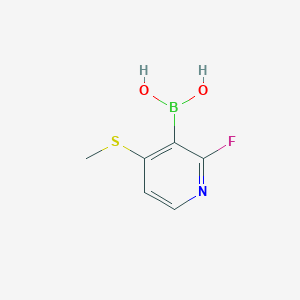

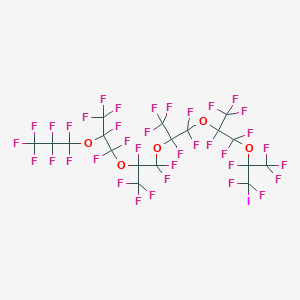
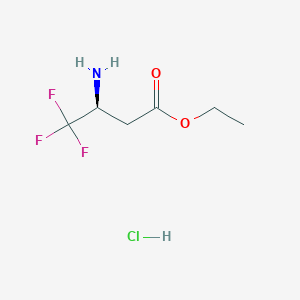


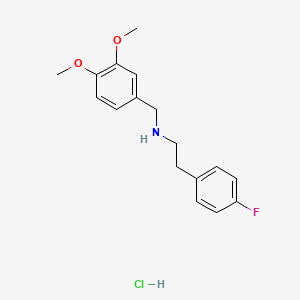

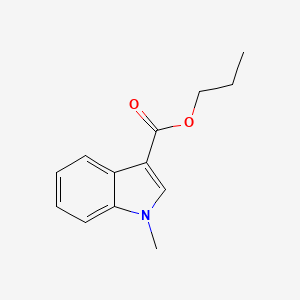



![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)
